

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4,4'-

Compound Name: *(Hexafluoroisopropylidene)diphthalic anhydride*

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An In-depth Technical Guide to the Chemical Properties of **4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride** (6FDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, commonly abbreviated as 6FDA, is an aromatic organofluorine compound with the chemical formula $C_{19}H_6F_6O_6$.^[1] It is a dianhydride monomer crucial for the synthesis of high-performance fluorinated polyimides.^{[2][3]} The incorporation of the hexafluoroisopropylidene group $-(C(CF_3)_2)$ into the polymer backbone imparts a unique combination of properties, including exceptional thermal stability, chemical resistance, high gas permeability, and optical transparency.^[4] These characteristics make 6FDA-based polymers highly valuable in advanced applications across aerospace, microelectronics, gas separation, and optics.^{[3][5]} This guide provides a detailed overview of the core chemical properties of 6FDA, complete with experimental protocols and logical workflows.

Core Chemical and Physical Properties

6FDA is a white to off-white crystalline solid under standard conditions.[\[3\]](#) Its rigid aromatic structure combined with the bulky, electron-withdrawing trifluoromethyl groups dictates its physical and chemical behavior.

Table 1: Key Physical and Chemical Properties of 6FDA

Property	Value	References
IUPAC Name	5,5'-(Perfluoropropane-2,2-diyi)di(isobenzofuran-1,3-dione)	[2]
CAS Number	1107-00-2	[1]
Molecular Formula	C ₁₉ H ₆ F ₆ O ₆	[1]
Molecular Weight	444.24 g/mol	[1]
Melting Point	244 - 247 °C	[6]
Boiling Point	494.5 ± 45.0 °C (Predicted)	[7]
Density	1.697 ± 0.06 g/cm ³ (Predicted)	[7]
Appearance	White to off-white crystalline powder	[3]

Solubility and Reactivity

6FDA is soluble in many common organic solvents, a property that facilitates its use in polymer synthesis and processing.[\[2\]](#) It is sensitive to moisture and hydrolyzes in the presence of water to form the corresponding 4,4'-(hexafluoroisopropylidene)bisphthalic acid.[\[2\]](#) The resulting aqueous solution is acidic.[\[2\]](#)

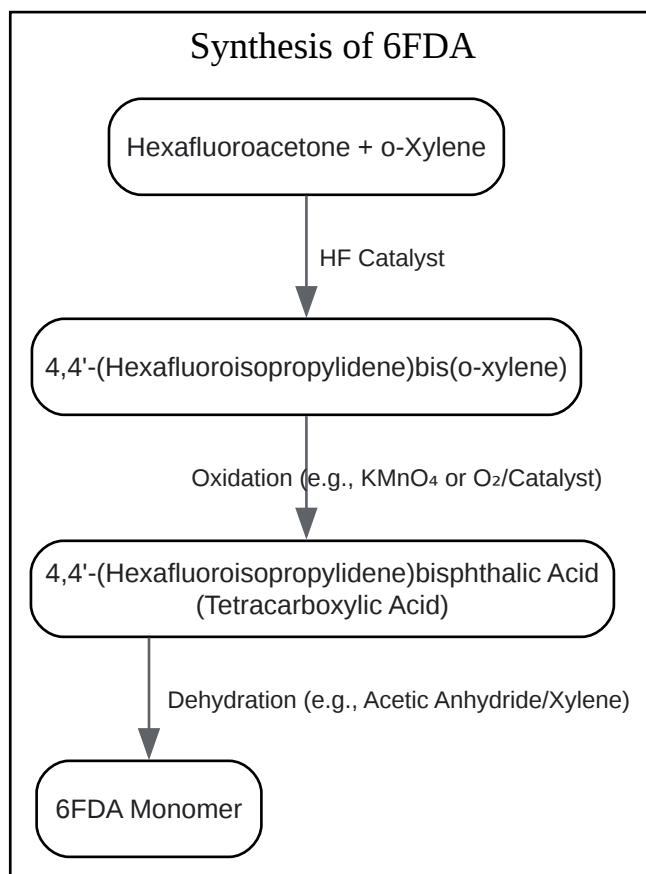
The primary reactivity of 6FDA is centered on the two electrophilic anhydride rings. These groups readily react with nucleophiles, most notably primary amines, in a polycondensation reaction. This reactivity is the foundation for the synthesis of polyimides.[\[3\]](#) It is generally incompatible with strong oxidizing agents and strong acids.[\[6\]](#)

Synthesis and Polymerization Pathways

The industrial synthesis of 6FDA is a multi-step process, followed by its polymerization with aromatic diamines to create polyimides.

1. Synthesis of 6FDA

The synthesis typically begins with the reaction of hexafluoroacetone and ortho-xylene. The resulting intermediate is then oxidized to form a tetracarboxylic acid, which is subsequently dehydrated to yield the final 6FDA dianhydride.[2]



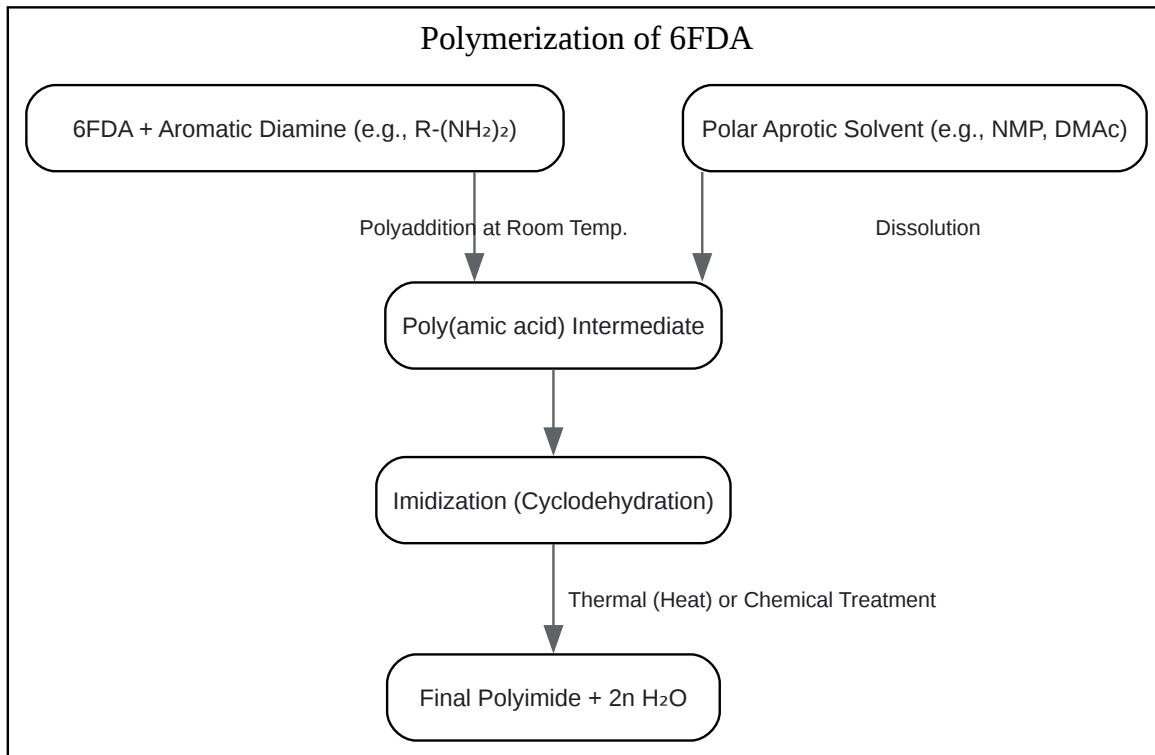
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A generalized workflow for the synthesis of 6FDA.

2. Polymerization of 6FDA

6FDA reacts with an aromatic diamine in a two-step process. First, a poly(amic acid) is formed at room temperature. This soluble intermediate is then converted into the final, robust polyimide

through thermal or chemical imidization, which involves the elimination of water.[\[8\]](#)[\[9\]](#)



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The two-step polymerization process of 6FDA with a diamine.

Experimental Protocols

Detailed methodologies for characterizing the core properties of 6FDA are provided below.

1. Determination of Melting Point (Capillary Method)

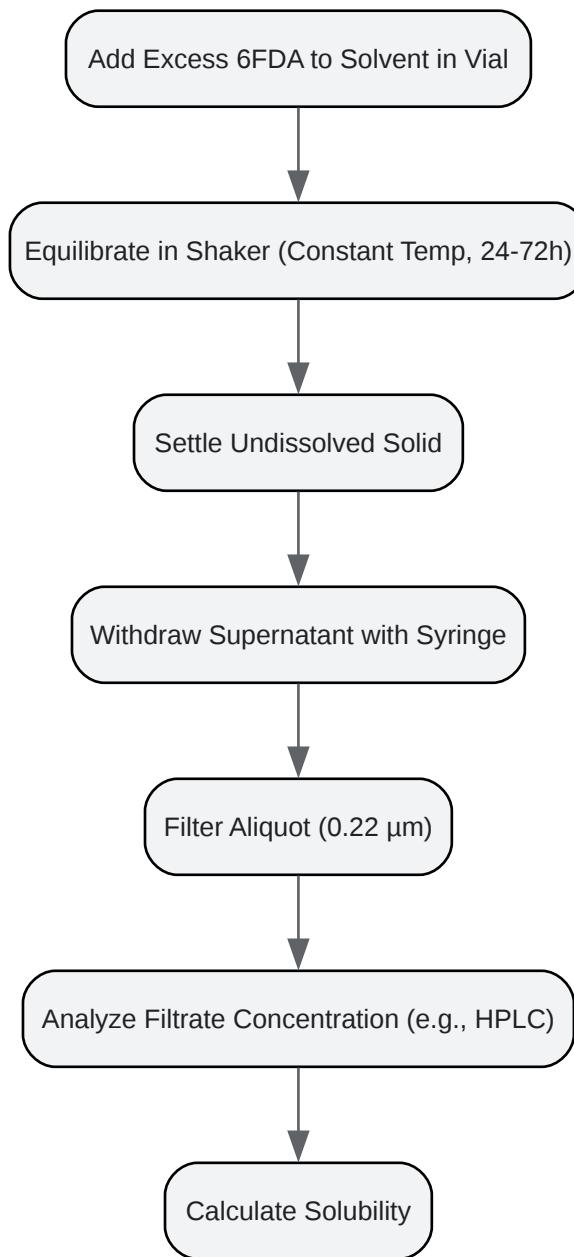
- Objective: To determine the temperature range over which 6FDA transitions from a solid to a liquid.
- Apparatus: Melting point apparatus, capillary tubes (one end sealed), mortar and pestle, spatula.
- Procedure:

- Ensure the 6FDA sample is completely dry. If necessary, dry under vacuum.
- Finely crush a small amount of the 6FDA powder using a mortar and pestle.
- Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point (approx. 244 °C).
- Record the temperature at which the first drop of liquid appears (onset of melting).
- Record the temperature at which the last solid crystal melts (completion of melting). The melting point is reported as this range.

2. Solubility Determination (Shake-Flask Method)

- Objective: To determine the equilibrium solubility of 6FDA in a specific organic solvent at a constant temperature.[10][11]
- Apparatus: Analytical balance, glass vials with screw caps, temperature-controlled orbital shaker, syringe with a chemically resistant filter (e.g., 0.22 µm PTFE), volumetric flasks, a suitable analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).
- Procedure:
 - Add an excess amount of 6FDA to a pre-weighed glass vial. The presence of undissolved solid is critical.[11]
 - Record the mass of 6FDA added. Add a known volume or mass of the desired solvent (e.g., NMP, DMAc, acetone).
 - Seal the vial tightly and place it in the orbital shaker set to a constant temperature (e.g., 25 °C).

- Agitate the vial for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[\[10\]](#)
- After equilibration, stop the shaker and allow the vial to rest at the same constant temperature for several hours to allow the excess solid to settle.
- Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.
- Immediately filter the aliquot through the syringe filter into a pre-weighed volumetric flask.[\[10\]](#)
- Determine the concentration of 6FDA in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength or HPLC).
- Calculate the solubility in the desired units (e.g., mg/mL or g/100 g of solvent).



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Workflow for the shake-flask solubility determination method.

3. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

- Objective: To evaluate the thermal stability and decomposition profile of 6FDA.
- Apparatus: Thermogravimetric Analyzer (TGA).
- Procedure:

- Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
- Place a small, accurately weighed amount of dry 6FDA (typically 5-10 mg) into the TGA sample pan (e.g., platinum or alumina).
- Place the pan in the TGA furnace.
- Heat the sample under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).
- Program a temperature ramp, for example, from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).[\[12\]](#)[\[13\]](#)
- Record the mass of the sample as a function of temperature.
- Analyze the resulting TGA curve to determine the onset of decomposition, which is often defined as the temperature at which 5% weight loss occurs (T_{5%}).

4. Structural Verification (FTIR Spectroscopy)

- Objective: To obtain an infrared spectrum of 6FDA to verify the presence of key functional groups.
- Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an appropriate sampling accessory (e.g., ATR or KBr pellet press).
- Procedure (using KBr pellet):
 - Mix a small amount of dry 6FDA (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
 - Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
 - Place a small amount of the powder into a pellet-forming die and press it under high pressure to form a thin, transparent pellet.
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[\[14\]](#)
- Analyze the spectrum for characteristic anhydride peaks (symmetric and asymmetric C=O stretching, typically around 1850 cm⁻¹ and 1780 cm⁻¹) and C-F bond vibrations.[\[15\]](#)

Safety and Handling

6FDA is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[\[6\]](#) It may also cause respiratory irritation.[\[1\]](#)

- Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.[\[6\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is moisture-sensitive and should be stored away from water, strong oxidizing agents, and strong acids.[\[6\]](#)
- Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.

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- To cite this document: BenchChem. [4,4'-(Hexafluoroisopropylidene)diphthalic anhydride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093865#4-4-hexafluoroisopropylidene-diphthalic-anhydride-chemical-properties]

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